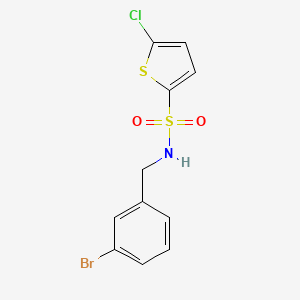![molecular formula C19H18N2O3S2 B4600116 N-benzyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4600116.png)
N-benzyl-4-[methyl(2-thienylsulfonyl)amino]benzamide
Overview
Description
N-benzyl-4-[methyl(2-thienylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.07588479 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiarrhythmic and Cardiac Electrophysiological Activities
Compounds similar to N-benzyl-4-[methyl(2-thienylsulfonyl)amino]benzamide, particularly those within the 4-[(methylsulfonyl)amino]benzamides and sulfonamides series, have been investigated for their Class III antiarrhythmic activity. These compounds showed potent Class III activity devoid of effects on conduction both in vitro and in vivo, highlighting their potential in cardiac arrhythmia treatment (Ellingboe et al., 1992). Similarly, N-substituted imidazolylbenzamides or benzene-sulfonamides displayed cardiac electrophysiological activity comparable to known selective class III agents, suggesting their viability as new therapeutic agents in managing reentrant arrhythmias (Morgan et al., 1990).
Prodrug Applications and Water Solubility
Research on the sulfonamide group, including N-methylsulfonamides, has explored their potential as prodrugs for increasing water solubility and bioavailability. Studies have found that N-acyl derivatives of model sulfonamides could be enzymatically hydrolyzed to yield the parent sulfonamide, offering a promising approach to enhance the therapeutic profiles of sulfonamide-containing drugs (Larsen et al., 1988).
Polymer Synthesis for Desalination
Innovative polymers such as poly sulphonyl amino benzamide (PSAB) and its derivatives have been synthesized for applications in water purification, notably sea water desalination. These polymers, characterized by their high salt rejection rates and water flux, demonstrate the potential of sulfonamide-based compounds in addressing global water scarcity challenges (Padaki et al., 2012).
Histone Deacetylase Inhibition for Cancer Therapy
Compounds structurally related to this compound have been studied for their role as histone deacetylase (HDAC) inhibitors, a promising avenue for cancer treatment. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) exhibits isotype-selective inhibition of HDACs, offering insights into the development of targeted anticancer therapies (Zhou et al., 2008).
Carbonic Anhydrase Inhibition
Benzamide-4-sulfonamides, closely related to the target compound, have been identified as effective inhibitors of human carbonic anhydrase isoforms, suggesting their utility in treating conditions like glaucoma, edema, and possibly cancer, by modulating the activity of this enzyme (Abdoli et al., 2018).
Properties
IUPAC Name |
N-benzyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-21(26(23,24)18-8-5-13-25-18)17-11-9-16(10-12-17)19(22)20-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBVJVXHBYESKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4600045.png)

![N-1-naphthyl-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4600057.png)
![N-(2-methoxyphenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4600059.png)
![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4600067.png)
![3-amino-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4600073.png)
![1-(3,4-dimethylphenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4600097.png)
![ethyl 4-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4600108.png)
![N-allyl-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4600115.png)

![ethyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4600136.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(2-nitrophenyl)acrylamide](/img/structure/B4600142.png)

